tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-cyanopiperidine-1-carboxylate
Description
tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-cyanopiperidine-1-carboxylate is a Boc-protected piperidine derivative featuring three critical structural motifs:
- tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing stability during synthesis .
- 3-Amino-2-hydroxypropyl chain: A hydrophilic substituent at position 3, contributing to hydrogen bonding and solubility.
This compound is likely used as a pharmaceutical intermediate, leveraging its functional groups for further derivatization.
Properties
Molecular Formula |
C14H25N3O3 |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-2-hydroxypropyl)-3-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-6-4-5-14(9-16,10-17)7-11(18)8-15/h11,18H,4-8,10,15H2,1-3H3 |
InChI Key |
HLHJDEZEKKWQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC(CN)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-cyanopiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyanide group and the tert-butyl ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-cyanopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a. Aminoalkyl Substituents
- tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0): Differs by having a shorter aminoethyl chain (vs. amino-hydroxypropyl).
- tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate (CAS 530116-33-7): Features an aminopropyl group at position 4 (vs. position 3). Positional isomerism may alter steric interactions and binding affinity in biological targets .
b. Halogenated Derivatives
- tert-Butyl 3-(3-bromopropyl)-piperidine-1-carboxylate (CAS 193629-30-0): Substitutes the amino-hydroxypropyl chain with a bromopropyl group. The bromine atom enhances reactivity in cross-coupling reactions but reduces solubility due to increased lipophilicity .
c. Spirocyclic and Complex Derivatives
- tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate: Incorporates a spirocyclic indene-piperidine system with chloro and methyl substituents.
Physicochemical Properties
*Estimated based on analogs in –4.
Biological Activity
tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-cyanopiperidine-1-carboxylate (CAS No. 2060008-81-1) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cytotoxic properties, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.33 g/mol. The compound features a piperidine ring substituted with a tert-butyl group, a cyanide group, and an amino alcohol moiety, which contribute to its biological activity.
The biological activity of this compound has been linked to its ability to interact with various cellular pathways. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential, leading to cell cycle arrest and cell death .
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of related compounds on different cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM. Notably, some derivatives exhibited IC50 values under 1 µM, indicating potent antitumor activity .
Table 1: Cytotoxicity Data of Related Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 2b | HCT116 | <1 |
| 2d | HT29 | <1 |
| 2f | CEM Lymphoma | <4 |
| 3a | HL60 Leukemia | <4 |
Selectivity Index
The selectivity index (SI), which compares the cytotoxicity towards cancer cells versus non-malignant cells, is crucial for evaluating the therapeutic potential of these compounds. High SI values indicate that a compound selectively targets cancer cells while sparing healthy cells. The selectivity observed in related piperidine derivatives suggests that this compound may also exhibit favorable selectivity profiles .
Case Studies
In a study examining the effects of various piperidine derivatives on oral squamous cell carcinoma (OSCC), certain compounds induced significant apoptotic effects characterized by increased reactive oxygen species (ROS) levels and mitochondrial depolarization . This suggests that this compound may similarly affect OSCC cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
